molecular formula C12H15N5S B5731516 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol

4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol

Cat. No. B5731516
M. Wt: 261.35 g/mol
InChI Key: NQLPDJHIQKPUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol is a chemical compound that belongs to the class of triazine derivatives. This compound has gained significant attention due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol is not fully understood. However, several studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses and fungi. In addition, this compound has been reported to possess anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol is its relatively simple synthesis method. This compound can be synthesized under mild conditions and in good yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol. One direction is the development of more efficient synthesis methods that can yield higher purity products. Another direction is the exploration of the potential applications of this compound in the field of material science, particularly in the development of photocatalysts. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical industry.

Synthesis Methods

The synthesis of 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol can be achieved by the reaction of 4-amino-6-(dimethylamino)-1,3,5-triazine-2-thiol with benzyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yields. Several modifications of this method have been reported in the literature, including the use of different bases and solvents.

Scientific Research Applications

4-(Benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been reported to possess antitumor, antiviral, and antifungal activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
In the field of agriculture, 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol has been reported to possess herbicidal activity. It has been shown to inhibit the growth of several weed species, making it a potential candidate for the development of herbicides.
In material science, 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol has been reported to possess photocatalytic activity. It has been shown to enhance the efficiency of photocatalytic reactions, making it a potential candidate for the development of photocatalysts.

properties

IUPAC Name

2-(benzylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-17(2)11-14-10(15-12(18)16-11)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLPDJHIQKPUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=S)N=C(N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol

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